5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

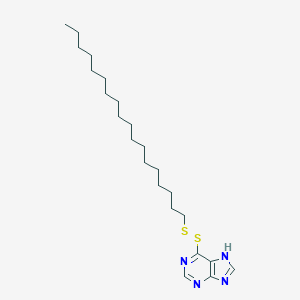

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-, is a chemical compound related to the quinoline family, which is known for its diverse chemical behavior and wide-ranging applications in organic synthesis and pharmaceuticals. Quinoline derivatives are important in the synthesis of various heterocyclic compounds due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through several methods, including the Vilsmeier-Haack reaction, which is commonly employed for the synthesis of quinolinecarboxaldehyde compounds. For example, the synthesis of novel quinolinone derivatives has been described via the Vilsmeier-Haack reaction of acetylated quinoline precursors, showcasing the versatility of this method in generating complex quinoline structures (Ibrahim et al., 2013).

Molecular Structure Analysis

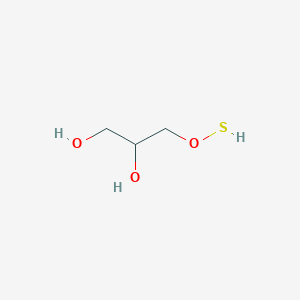

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This core structure is often modified with various functional groups, leading to a wide range of derivatives with diverse chemical properties. Structural elucidation is typically achieved through analytical and spectral data, including NMR and mass spectrometry.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including ring-opening and ring-closure reactions, which are significant for the synthesis of complex heterocyclic compounds. The chemical behavior of these compounds can be influenced by substituents on the quinoline nucleus, leading to a variety of products under different reaction conditions. For instance, the reaction of quinolinecarboxaldehyde with hydroxylamine hydrochloride under different conditions reveals its distinctive chemical behavior, resulting in a range of products due to ring-opening ring-closure (RORC) mechanisms (Ibrahim et al., 2013).

科学的研究の応用

Synthesis Methods

Various studies have documented the synthesis of quinoline and its derivatives. Tamura et al. (1982) explored the synthesis of 5-Hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids and their derivatives, which involved thermal cyclization of 3-oxocyclohexenylaminomethylenemalonates, followed by aromatization, ethylation, and hydrolysis of products. The 5-amino derivatives were prepared through aromatization of isoxazole intermediates (Tamura et al., 1982). Similarly, Xin et al. (1993) synthesized 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives by reacting ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate with corresponding benzaldehydes, demonstrating the versatility of quinoline synthesis methods (Xin et al., 1993).

Degradation and Metabolism

Schwarz et al. (1989) researched the degradation of quinoline by different bacterial strains, which could utilize quinoline as the sole source of carbon, nitrogen, and energy. This study identified various degradation products of quinoline, proposing different degradation pathways for quinoline in microorganisms, hinting at the ecological relevance of quinoline derivatives (Schwarz et al., 1989).

Spectroscopic and Electrochemical Characterization

The study by Wantulok et al. (2020) presented a novel approach to synthesizing selected quinolinecarbaldehydes and characterizing them spectroscopically. The study compared classical synthesis methods and conducted computational studies to understand formylation transformations. Furthermore, the electrochemical properties of these compounds were investigated, revealing a strong correlation between chemical structure and reduction and oxidation potentials. This study highlights the importance of quinoline derivatives in various applications, including their potential in electrochemical sensors (Wantulok et al., 2020).

Luminescent Boron Complexes

Benelhadj et al. (2016) synthesized a series of luminescent boron complexes using 5-Quinolinecarboxaldehyde. These complexes, based on BODIPY dyes or original benzimidazole or phenanthroimidazole N^N chelates, exhibited intense emission bands upon photoexcitation, with photoluminescence quantum yields reaching up to unity. This research underscores the potential of quinolinecarboxaldehyde in crafting luminescent probes for various applications (Benelhadj et al., 2016).

特性

IUPAC Name |

8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNMPVCZLVKVJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218460 |

Source

|

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

CAS RN |

68304-21-2 |

Source

|

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)